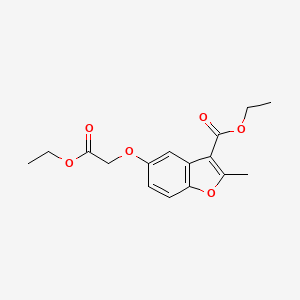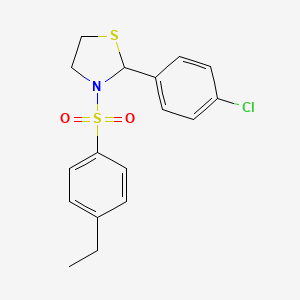![molecular formula C21H16N2O8 B11650294 Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11650294.png)
Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzene dicarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The furan and nitrophenyl groups are coupled through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzene Dicarboxylate Moiety: This involves esterification of benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring under high pressure hydrogenation conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, alcohols.
Major Products
Reduction of the nitrophenyl group: Aminophenyl derivatives.
Hydrogenation of the furan ring: Tetrahydrofuran derivatives.
Substitution of ester groups: Amides or other ester derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be modified to create fluorescent probes for imaging biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Drug Development:
Antimicrobial Agents: The nitrophenyl group may impart antimicrobial properties, making it a candidate for drug development.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with various molecular targets. For instance, the nitrophenyl group can interact with enzyme active sites, inhibiting their function. The furan ring can participate in π-π stacking interactions, affecting molecular recognition processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- Dimethyl 5-({[5-(4-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[5-(3-aminophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Uniqueness
The unique positioning of the nitro group on the phenyl ring in Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.
属性
分子式 |
C21H16N2O8 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
dimethyl 5-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H16N2O8/c1-29-20(25)13-8-14(21(26)30-2)10-15(9-13)22-19(24)18-7-6-17(31-18)12-4-3-5-16(11-12)23(27)28/h3-11H,1-2H3,(H,22,24) |
InChI 键 |
JMXGYGCXWNDWPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650218.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)

![ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11650239.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650263.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
![(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11650278.png)


![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B11650286.png)
